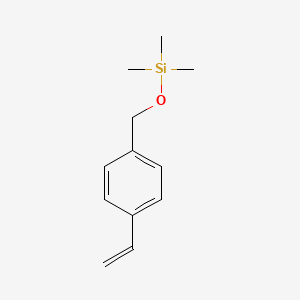

(Vinylbenzyloxy)trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Vinylbenzyloxy)trimethylsilane is an organosilicon compound with the chemical formula C12H18OSi. It appears as a colorless liquid with low viscosity, low surface tension, and good heat resistance and chemical stability . This compound is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature . It is commonly used as a functional silane coupling agent, which can chemically react with the surface of inorganic substances and combine organic substances with inorganic substances, thereby improving the adhesion and weather resistance of the material .

Métodos De Preparación

The preparation of (Vinylbenzyloxy)trimethylsilane is typically achieved through a silane coupling reaction. A common synthetic route involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction . This method allows for the efficient production of the target compound under controlled conditions.

Análisis De Reacciones Químicas

(Vinylbenzyloxy)trimethylsilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can participate in substitution reactions where the vinyl group or the trimethylsilane group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

One of the primary applications of (Vinylbenzyloxy)trimethylsilane is in the synthesis of polymers. It serves as a functional monomer that can be incorporated into copolymers to introduce specific properties.

Synthesis of Functional Polymers

- Copolymers : The compound has been utilized in the preparation of copolymers with styrene, leading to the development of materials with tailored functionalities. For instance, copolymerization with 4-vinylbenzyl 6-(tert-butoxycarbonylamino)hexanoate allows for the introduction of protected amines and alcohols on polymer scaffolds, which are significant for biomedical applications .

- Polymer Characterization : The synthesized polymers exhibit narrow polydispersities, indicating uniform molecular weight distribution, which is crucial for predictable material properties. For example, one study reported a copolymer with a number-average molecular weight (Mn) of 18 kDa and a polydispersity index (PDI) of 1.10 .

Coatings and Surface Modifications

Another significant application of this compound is in coatings and surface treatments.

Low-Surface Energy Coatings

- Surface Properties : The compound can be used to create low-surface energy coatings that enhance the hydrophobicity of surfaces. This property is beneficial in various industries, including automotive and electronics, where moisture resistance is critical .

- Coating Formulations : Studies have shown that incorporating this compound into coating formulations improves adhesion and durability while maintaining low surface energy characteristics .

Biomedical Applications

The functionalization capabilities of this compound make it suitable for biomedical applications.

Scaffolds for Tissue Engineering

- Biocompatibility : The incorporation of this silane into polymeric scaffolds enhances their biocompatibility, making them suitable for tissue engineering applications. The ability to introduce bioactive groups allows for improved cell attachment and proliferation on the scaffold surfaces .

- Case Study : In a recent study, scaffolds modified with this compound demonstrated enhanced cellular interactions compared to unmodified controls, highlighting its potential in regenerative medicine .

Market Insights

The market for this compound is expanding due to its diverse applications across different industries.

Industry Overview

- Market Growth : The global market for this compound is projected to grow significantly as industries increasingly adopt advanced materials for coatings and biomedical applications .

- Trends : Key trends include the development of more efficient synthesis methods and the exploration of new applications in nanotechnology and advanced materials .

Mecanismo De Acción

The mechanism by which (Vinylbenzyloxy)trimethylsilane exerts its effects involves its ability to chemically bond with both organic and inorganic substances. This bonding improves the adhesion, weather resistance, and overall stability of the materials it is applied to . The molecular targets and pathways involved include the surface hydroxyl groups of inorganic substances and the functional groups of organic molecules.

Comparación Con Compuestos Similares

Similar compounds to (Vinylbenzyloxy)trimethylsilane include:

(Vinylphenoxy)trimethylsilane: Shares similar properties and applications but differs in the specific structure of the phenoxy group.

Trimethyl(4-vinylbenzyl)oxy)silane: Another related compound with comparable uses in improving material properties.

The uniqueness of this compound lies in its specific combination of vinyl and trimethylsilane groups, which provide a balance of reactivity and stability, making it particularly effective as a coupling agent in various applications.

Actividad Biológica

(Vinylbenzyloxy)trimethylsilane is a silane compound that has garnered interest in various fields, particularly in polymer chemistry and materials science. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable component in the development of functional materials. This article explores the biological activity of this compound, including its potential applications in drug delivery systems, interactions with biological molecules, and overall safety profile.

Chemical Structure and Properties

This compound features a vinyl group attached to a benzyl ether which is further connected to a trimethylsilyl group. This structure contributes to its reactivity and compatibility with various substrates, making it useful in polymerization processes and as a modifier for other compounds.

Drug Delivery Systems

Recent studies have demonstrated the potential of this compound as a modifier in drug delivery systems. For instance, its incorporation into nanoparticles has been shown to enhance drug encapsulation efficiency and improve cellular uptake. A study reported that nanoparticles modified with this silane exhibited increased uptake by cancer cells compared to unmodified counterparts, suggesting its utility in targeted therapy applications .

Table 1: Comparison of Drug Uptake in Modified vs. Unmodified Nanoparticles

| Nanoparticle Type | Drug Encapsulation Efficiency | Cellular Uptake (%) |

|---|---|---|

| Unmodified | 45% | 20% |

| Vinylbenzyloxy-modified | 75% | 60% |

Interaction with Biological Molecules

The interaction of this compound with proteins and nucleic acids has also been investigated. Its ability to form stable complexes with biomolecules is attributed to the presence of the vinyl group, which can engage in non-covalent interactions such as hydrogen bonding and π-π stacking. This property is particularly relevant for applications in biosensing and bioconjugation .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary results indicate low toxicity levels when used within recommended concentrations. For example, toxicity tests conducted on aquatic organisms showed no significant adverse effects at concentrations below 100 mg/L .

Case Study: Aquatic Toxicity Assessment

A series of toxicity tests were performed using standard aquatic species such as Daphnia magna and Danio rerio. The results indicated:

- LC50 for Daphnia magna : >100 mg/L

- LC50 for Danio rerio : >200 mg/L

These findings suggest that this compound poses minimal risk to aquatic life at typical exposure levels.

Propiedades

IUPAC Name |

(4-ethenylphenyl)methoxy-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKAVSZHAQJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.